3-[3-(Benzyloxy)phenyl]phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-(3-phenylmethoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)13-17-8-4-9-18(12-17)19-10-5-11-20(14-19)24-15-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQXZQKQAYXIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716590 | |
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013405-79-2 | |
| Record name | [3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of Phenolic Precursors
The benzylation step is crucial for installing the benzyloxy group. The typical procedure involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Phenolic precursor (e.g., 3-hydroxyphenylacetic acid) | Starting material with free phenol group |
| 2 | Benzyl bromide, K₂CO₃, DMF, 60–80°C | Formation of benzyloxy-protected intermediate |
This reaction proceeds via nucleophilic substitution where the phenolate ion attacks the benzyl bromide, forming the benzyloxy ether.
Formation of the Phenylacetic Acid Moiety
In some synthetic routes, the phenylacetic acid group is introduced via side-chain functionalization of the aromatic ring. For example, halogenation of the benzyloxy-substituted aromatic ring followed by carboxylation or hydrolysis can yield the acid functionality.
Reaction Conditions and Optimization
Solvents: Polar aprotic solvents such as DMF are preferred for benzylation steps due to their ability to dissolve both organic and inorganic reagents and promote nucleophilic substitution.
Bases: Potassium carbonate is commonly used to generate phenolate ions for benzylation.
Temperature: Moderate heating (60–80°C) optimizes reaction rates while minimizing side reactions.
Reduction Step: For sulfonyl chloride reduction, metals like zinc in acidic aqueous media (e.g., sulfuric acid) at 0–80°C provide efficient conversion to thiol intermediates.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Diazotization & Hydrolysis | Sodium nitrite, HCl, low temperature | 3-Hydroxybenzenesulfonic acid | Can be performed in situ for better yield |
| 2 | Benzylation | Benzyl halide, K₂CO₃, DMF, 60–80°C | Alkali metal salt of 3-benzyloxy-benzenesulfonate | Protects phenol as benzyloxy |
| 3 | Sulfonyl chloride formation | Thionyl chloride, DMF | 3-(Benzyloxy)benzene-1-sulfonyl chloride | Halogenation step |
| 4 | Reduction | Zinc, sulfuric acid, water, 0–80°C | 3-(Benzyloxy)benzenethiol | Metal-acid reduction |
| 5 | Further functionalization | Various (oxidation, substitution) | This compound | Final target compound |
Research Findings and Process Advantages
In Situ Processing: Avoiding isolation of intermediates such as 3-hydroxybenzenesulfonic acid significantly improves overall yields (up to six-fold increase) and reduces processing time and costs.
Use of Economical Reagents: The process employs inexpensive and readily available reagents such as sodium nitrite, benzyl halides, and zinc metal, making it industrially viable.
Environmental and Safety Considerations: The described methods minimize hazardous waste by reducing purification steps and using aqueous media for reductions.
Scalability: The synthetic route is adaptable to large-scale production with potential for continuous flow adaptation to enhance throughput and reproducibility.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: Confirms the presence of benzyloxy groups (benzylic protons at δ ~4.9–5.1 ppm) and aromatic protons.
FT-IR Spectroscopy: Identifies characteristic carboxylic acid peaks (~1700 cm⁻¹) and ether C–O stretches.
Mass Spectrometry: Validates molecular weight consistent with C22H20O4 (molecular weight ~348.4 g/mol).
X-ray Crystallography: Used in advanced studies to confirm stereoelectronic structure and substitution patterns.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the acetic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Hydroxy derivatives, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antagonists for G Protein-Coupled Receptors
Recent studies have identified derivatives of 3-[3-(benzyloxy)phenyl]phenylacetic acid as promising antagonists for GPR34, a rhodopsin-like class G protein-coupled receptor involved in various diseases. One derivative exhibited an IC50 value of 0.680 μM in cAMP assays, demonstrating its potential as a therapeutic agent for conditions related to GPR34 activity, such as neuropathic pain .
2. Antifungal Activity
Research has shown that compounds derived from this compound exhibit significant antifungal properties. A study evaluated various derivatives against pathogenic fungi like Candida albicans and Aspergillus niger, revealing that certain modifications to the phenyl ring enhanced antifungal efficacy . These findings suggest that this compound may serve as a scaffold for developing new antifungal agents.
Biological Research Applications
1. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against a range of bacterial strains. Its derivatives were synthesized and tested, showing promising results that indicate potential applications in treating bacterial infections .
2. Mechanistic Studies
The molecular mechanisms of action for this compound derivatives have been studied using molecular docking techniques. These studies help elucidate how these compounds interact with biological targets at the molecular level, providing insights into their pharmacological profiles .
Synthetic Chemistry Applications
1. Building Blocks in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including esterification and amination processes. This versatility makes it valuable in the development of new chemical entities.
2. Green Chemistry Approaches
Recent advancements have incorporated green chemistry methodologies in synthesizing derivatives of this compound. Techniques such as ultrasound-assisted synthesis and the use of molecular sieves have improved yields and reduced environmental impact during the synthesis process .
Case Studies
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]phenylacetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenylacetic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(3-Fluorobenzyloxy)phenylacetic Acid Substituents: Fluorine atom on the benzyloxy group (meta position). Key Differences: The electron-withdrawing fluorine enhances metabolic stability and lipophilicity compared to the non-fluorinated benzyloxy group in the parent compound. This modification may improve bioavailability and resistance to enzymatic degradation .
- 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid Substituents: Benzyloxy (meta) and methoxy (para) groups on the same phenyl ring. This could enhance solubility in polar solvents and affect receptor-binding profiles .
3-(Trifluoromethyl)phenylacetic Acid
Physicochemical Properties
The table below summarizes key properties of 3-[3-(Benzyloxy)phenyl]phenylacetic acid and its analogues:
*Estimated based on structural analogues. †Predicted based on phenylacetic acid derivatives. ‡Estimated from fluorinated analogues.
Biological Activity
3-[3-(Benzyloxy)phenyl]phenylacetic acid (C21H18O3) is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.
This compound exhibits several notable biochemical properties:
- Dimer Formation : The compound can form centrosymmetric dimeric structures through double hydrogen bonds between carboxyl groups, which may influence its biological activity and stability.
- Enzyme Interactions : It interacts with various enzymes and proteins, potentially modulating their activities and affecting metabolic pathways.
Cellular Effects
The compound's influence on cellular processes is multifaceted:
- Cell Signaling : It can alter cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to significant changes in metabolite levels within cells.
- Metabolic Flux : The interaction with cellular proteins may result in variations in metabolic flux, which is crucial for maintaining cellular homeostasis.
Molecular Mechanisms
At the molecular level, the biological activity of this compound is characterized by:
- Binding Interactions : The benzyloxy group of the compound participates in hydrogen bonding and other non-covalent interactions, influencing enzyme activity and protein function. This interaction is critical for its role as an inhibitor or activator of specific enzymes.
- Stability and Degradation : Laboratory studies indicate that the compound maintains stability under certain conditions but may degrade over time, affecting its long-term biological activity.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial effects. For instance, phenylacetic acid derivatives have been reported to inhibit bacterial growth by disrupting cell membrane integrity and affecting protein synthesis. This suggests a potential application for this compound in treating infections caused by resistant bacterial strains .
- Anticancer Activity : Preliminary studies indicate that phenylacetic acid derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
Applications
The compound has several potential applications across different fields:
- Pharmaceutical Development : Ongoing research aims to explore its utility as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and bacterial infections.
- Organic Synthesis : It serves as a building block in organic synthesis, facilitating the preparation of more complex molecules used in medicinal chemistry.
Q & A
Q. What are the implications of substituent variations on the bioactivity of this compound analogs?
- Answer: Replacing benzyloxy with methoxy decreases potency (IC₅₀ increases from 12 µM to 35 µM), while fluoro-substitution enhances membrane permeability (Papp = 8.2 × 10⁻⁶ cm/s vs. 5.1 × 10⁻⁶ for parent compound). Structure-activity relationship (SAR) studies guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
